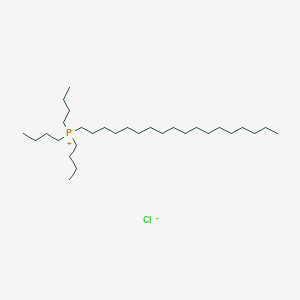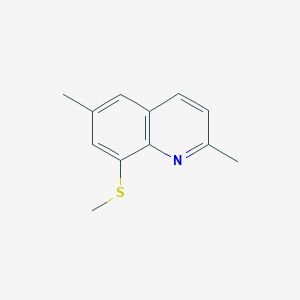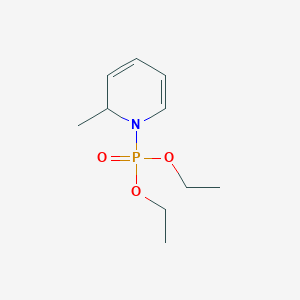
CID 78070537
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,2-TRIBUTOXYBUTYL)SILANE is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and three butoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2-TRIBUTOXYBUTYL)SILANE typically involves the reaction of butyl lithium with silicon tetrachloride, followed by the addition of butanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
- Reaction of Butyl Lithium with Silicon Tetrachloride:
SiCl4+BuLi→BuSiCl3+LiCl
- Addition of Butanol:
BuSiCl3+3BuOH→(1,1,2-TRIBUTOXYBUTYL)SILANE+3HCl
Industrial Production Methods: Industrial production of (1,1,2-TRIBUTOXYBUTYL)SILANE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (1,1,2-TRIBUTOXYBUTYL)SILANE undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form silanols or siloxanes.
- Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
- Substitution: The butoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
- Oxidation: Silanols and siloxanes.
- Reduction: Simpler silanes and silanols.
- Substitution: Halogenated silanes or alkoxysilanes.
Wissenschaftliche Forschungsanwendungen
(1,1,2-TRIBUTOXYBUTYL)SILANE has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
- Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
- Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and durability.
Wirkmechanismus
The mechanism of action of (1,1,2-TRIBUTOXYBUTYL)SILANE involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
- Trimethoxysilane: Similar in structure but with methoxy groups instead of butoxy groups.
- Triethoxysilane: Contains ethoxy groups instead of butoxy groups.
- Triphenylsilane: Features phenyl groups instead of butoxy groups.
Uniqueness: (1,1,2-TRIBUTOXYBUTYL)SILANE is unique due to its specific combination of butyl and butoxy groups, which impart distinct chemical properties. This compound offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications that require both stability and functionality.
Eigenschaften
Molekularformel |
C16H33O3Si |
|---|---|
Molekulargewicht |
301.52 g/mol |
InChI |
InChI=1S/C16H33O3Si/c1-5-9-12-17-15(8-4)16(20,18-13-10-6-2)19-14-11-7-3/h15H,5-14H2,1-4H3 |
InChI-Schlüssel |
ZRPNHZWYFSADMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CC)C(OCCCC)(OCCCC)[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


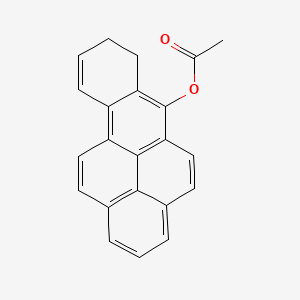
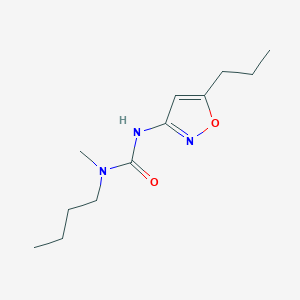
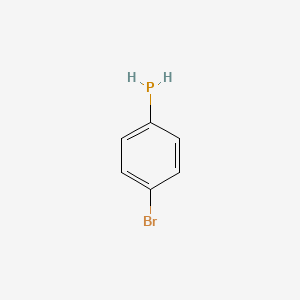

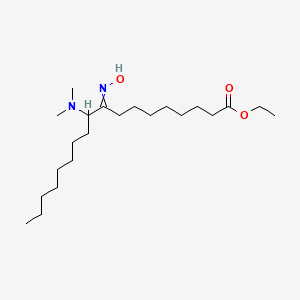
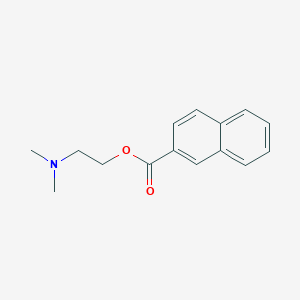
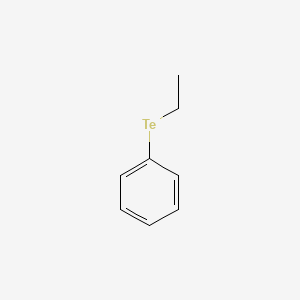
![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)


